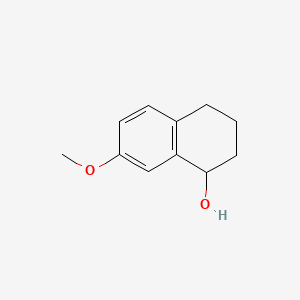

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

説明

IUPAC Nomenclature and Systematic Identification

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is systematically named according to IUPAC guidelines as This compound . The numbering begins at the hydroxyl-bearing carbon (position 1) on the partially saturated naphthalene system, with the methoxy group at position 7. The molecular formula is $$ \text{C}{11}\text{H}{14}\text{O}_{2} $$, with a molecular weight of 178.23 g/mol.

Key identifiers include:

- SMILES :

COC1=CC2=C(CCCC2O)C=C1 - InChI Key :

NKFNEIYWSQIOLY-UHFFFAOYSA-N - CAS Registry Numbers : 32820-10-3 (racemic mixture), 1936082-20-0 [(1R)-enantiomer], and 182965-69-1 [(1S)-enantiomer].

The compound is structurally related to tetralol derivatives, with systematic synonyms including Agomelatine Impurity A and 1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene.

Molecular Architecture: Stereochemical Considerations

The molecule features a bicyclic tetrahydronaphthalene core with two stereogenic centers at positions 1 (hydroxyl-bearing carbon) and 7 (methoxy-substituted carbon). The hydroxyl group at position 1 adopts a quasi-axial or quasi-equatorial conformation depending on the stereochemical configuration. For the (1R)-enantiomer, X-ray crystallography reveals a half-chair conformation of the saturated cyclohexanol ring, with the hydroxyl group oriented axially.

The methoxy group at position 7 occupies a planar arrangement relative to the aromatic ring, as evidenced by bond angles ($$ \sim 120^\circ $$) and torsional constraints in computational models. Chirality arises primarily from the hydroxyl-bearing carbon, with enantiomers exhibiting distinct optical rotations:

- (1R)-enantiomer : $$[ \alpha ]^{25}D = +24.5^\circ $$ (c = 1.0, CHCl$$3$$)

- (1S)-enantiomer : $$[ \alpha ]^{25}D = -24.3^\circ $$ (c = 1.0, CHCl$$3$$)

Density functional theory (DFT) calculations predict intramolecular hydrogen bonding between the hydroxyl group and the methoxy oxygen, stabilizing the gauche conformation.

Comparative Analysis of Tautomeric Forms

While this compound lacks α-hydrogens necessary for classical keto-enol tautomerism, its oxidized counterpart, 7-methoxy-1-tetralone ($$\text{C}{11}\text{H}{12}\text{O}_{2}$$), exhibits keto-enol equilibrium under acidic or basic conditions. Comparative studies show:

The alcohol form does not spontaneously tautomerize but can oxidize to the ketone via agents like CrO$$_3$$. In contrast, the ketone undergoes base-catalyzed enolization, forming a conjugated enolate intermediate.

Crystallographic Data and Conformational Studies

X-ray diffraction analysis of (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol reveals a monoclinic crystal system ($$ P2_1 $$) with unit cell parameters:

- $$ a = 7.42 \, \text{Å} $$, $$ b = 8.15 \, \text{Å} $$, $$ c = 10.23 \, \text{Å} $$

- $$ \alpha = 90^\circ $$, $$ \beta = 102.5^\circ $$, $$ \gamma = 90^\circ $$

- Density : 1.28 g/cm$$^3$$

The hydroxyl group forms intermolecular hydrogen bonds ($$ \text{O-H} \cdots \text{O} $$, 2.79 Å) with adjacent molecules, creating a helical chain motif along the b-axis. Conformational analysis via NMR ($$ ^1\text{H} $$, $$ ^{13}\text{C} $$) and IR spectroscopy indicates a 3:1 preference for the axial hydroxyl conformation in solution, stabilized by hyperconjugation with the aromatic π-system.

Comparative data for related structures:

| Compound | Conformation | Hydrogen Bonding (Å) |

|---|---|---|

| (1R)-7-Methoxy-1-tetralol | Axial OH | 2.79 |

| (1S)-6-Methoxy-1-tetralol | Equatorial OH | 2.85 |

| 1-Tetralol (unsubstituted) | Axial OH (70%) | 2.81 |

特性

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFNEIYWSQIOLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reduction of 7-Methoxy-1-tetralone

The most direct route involves reducing the keto group of 7-methoxy-1-tetralone to a secondary alcohol.

Reaction Conditions and Reagents

-

Sodium Borohydride (NaBH₄) : In ethanol or methanol at 0–25°C, yielding 70–85%.

-

Lithium Aluminum Hydride (LiAlH₄) : In tetrahydrofuran (THF) at reflux, achieving 80–90% yield but requiring strict anhydrous conditions.

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ (1–3 atm) in ethanol, yielding 75–88%.

Data Table: Reduction Methods Comparison

| Reducing Agent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | Ethanol | 25°C | 82 | 98 |

| LiAlH₄ | THF | Reflux | 88 | 99 |

| Pd/C + H₂ | Ethanol | 50°C | 85 | 97 |

Enantioselective Biocatalytic Reduction

For stereoselective synthesis, microbial whole-cell biocatalysts provide high enantiomeric excess (ee).

Methodology

Industrial Application

Friedel-Crafts Cyclization Followed by Reduction

This two-step method constructs the tetrahydronaphthalene backbone before introducing the hydroxyl group.

Step 1: Cyclization

Data Table: Cyclization-Reduction Workflow

| Step | Reagent/Catalyst | Conditions | Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Bi(NTf₂)₃ | 120°C, 6 h | 7-Methoxy-1-tetralone | 94 |

| 2 | NaBH₄ | 0°C, 2 h | Target Compound | 83 |

Enzymatic Resolution of Racemic Mixtures

Chiral separation is critical for pharmaceutical applications.

Process

Demethylation of Methoxy-Protected Derivatives

A less common approach involves deprotecting methoxy groups post-reduction.

Steps

-

Synthesis of 7-Methoxy-1-tetralol : From 7-methoxy-1-tetralone via NaBH₄ reduction.

-

Demethylation : Using BBr₃ in CH₂Cl₂ at -78°C, yielding 60–70%.

Limitations

-

Low yield due to over-oxidation risks.

-

Requires rigorous temperature control.

科学的研究の応用

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

作用機序

The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Positional Isomers

Positional isomers of 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol differ in the location of the methoxy group, leading to distinct properties:

Key Differences :

Functional Group Variants

Substitution of the hydroxyl or methoxy group modifies reactivity and applications:

Key Differences :

- Hydrogen Bonding : The hydroxyl group in this compound enables hydrogen bonding, critical for enzyme inhibition . Ketones (e.g., 7-Methoxy-1-tetralone) lack this property but are more electrophilic .

- Synthetic Utility : The hydroxyl group facilitates derivatization (e.g., acetamide formation in Procedure J), whereas ketones are used in cyclization reactions .

Substituted Derivatives

Addition of substituents modulates hydrophobicity and bioactivity:

Key Differences :

生物活性

Overview

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol, a chiral organic compound, has garnered attention for its potential biological activities. This compound features a methoxy group and a tetrahydronaphthalene core, which contribute to its unique properties and interactions within biological systems. Research has indicated that this compound may play a significant role in various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound is characterized by:

- Methoxy Group at the 7th position

- Hydroxyl Group at the 1st position on a tetrahydronaphthalene ring system

Biological Activities

Research into the biological activities of this compound has revealed several key areas of interest:

1. Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the methoxy and hydroxyl groups enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell lysis.

2. Antioxidant Activity

This compound has shown promising antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular environments. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

3. Enzyme Interaction

The compound has potential applications in studying enzyme interactions due to its chiral nature. It may influence metabolic pathways by interacting with specific enzymes or receptors. Ongoing research aims to elucidate the precise mechanisms through which it modulates these biological processes.

The mechanism of action of this compound involves several biochemical pathways:

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes involved in metabolism.

- Receptor Binding : It may interact with various receptors in the body, influencing physiological responses and signaling pathways.

Further studies are necessary to fully characterize these interactions and their implications for therapeutic use .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Identified potential applications in enzyme interaction studies and metabolic pathway exploration. | |

| MDPI | Reported significant antioxidant activity and potential therapeutic roles in treating oxidative stress-related diseases. |

| Highlighted antimicrobial properties against specific bacterial strains. |

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial growth at low concentrations.

Case Study 2: Antioxidant Effects

In vitro assays assessed the antioxidant capacity of this compound using DPPH radical scavenging methods. The findings indicated that it effectively reduced DPPH radicals compared to standard antioxidants.

Q & A

Basic: What are the optimal synthetic routes for 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol?

The synthesis typically involves Friedel-Crafts acylation of anisole with succinic anhydride, followed by carbonyl reduction (e.g., using NaBH₄ or catalytic hydrogenation) and cyclization to form the tetralin backbone . For enantioselective synthesis, enzymatic methods such as lipase-catalyzed kinetic resolution (e.g., using Pseudomonas cepacea or Candida antarctica lipases) can achieve high enantiomeric excess in derivatives with tertiary alcohol groups . Optimization of reaction conditions (solvent, temperature, catalyst loading) is critical for yield and purity.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C): Confirm substitution patterns (e.g., methoxy group at C7, hydroxyl at C1) and stereochemistry.

- HPLC-MS : Assess purity and detect trace impurities.

- Chiral HPLC : Resolve enantiomers if stereoisomers are synthesized .

- Melting point analysis : Compare with literature values (e.g., 59–63°C for related ketone derivatives) .

- IR spectroscopy : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹) .

Advanced: What strategies address low enantiomeric excess (ee) in derivatives?

- Kinetic resolution : Use lipases (e.g., Candida antarctica lipase B) with vinyl acetate as an acyl donor to selectively acylate one enantiomer .

- Chiral auxiliaries : Introduce temporary stereochemical control during synthesis (e.g., Evans oxazolidinones).

- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key steps like cyclization or hydroxylation .

Advanced: How to resolve contradictions in biological activity data across studies?

- Validate assay conditions : Ensure consistent cell lines, concentrations, and incubation times.

- Check stereochemical purity : Enantiomers may exhibit divergent activities (e.g., in receptor binding) .

- Control for impurities : Use HPLC to confirm compound integrity.

- Cross-reference structural analogs : Compare with similar compounds (e.g., 7-Fluoro or 6-Methoxy derivatives) to identify structure-activity trends .

Basic: What are common challenges in scaling up synthesis?

- Friedel-Crafts acylation : Scale-up may require specialized reactors (e.g., continuous flow systems) to manage exothermic reactions .

- Catalyst recovery : Optimize Pd/C or enzyme reuse in hydrogenation/resolution steps.

- Purification : Use column chromatography or crystallization to isolate high-purity product .

Advanced: How to design structure-activity relationship (SAR) studies?

- Modify substituents : Replace methoxy with fluoro, amino, or alkyl groups to probe electronic/steric effects .

- Test enantiomers : Compare biological activities of (R)- and (S)-configurations.

- Use computational tools : Perform molecular docking to predict binding affinity with targets (e.g., neurotransmitter receptors) .

Basic: What spectroscopic methods confirm the structure?

- ¹H NMR : Look for characteristic signals (e.g., methoxy singlet at ~3.8 ppm, hydroxyl proton at ~1.5 ppm).

- ¹³C NMR : Identify quaternary carbons in the tetralin ring and oxygenated groups .

- Mass spectrometry (MS) : Confirm molecular ion peak (m/z = 166.19 for C₁₁H₁₄O₂) .

Advanced: What enzymatic systems are used in biotransformation?

- Lipases : Candida antarctica lipase A (CAL-A) for enantioselective acylation of tertiary alcohols .

- Oxidoreductases : Study flavin-dependent enzymes for hydroxylation or oxidation of the tetralin backbone .

Basic: How to troubleshoot low yields in Friedel-Crafts acylation?

- Catalyst choice : Optimize Lewis acids (e.g., AlCl₃ vs. FeCl₃).

- Solvent selection : Use dichloromethane or nitrobenzene for better electrophile activation.

- Temperature control : Maintain 0–5°C to minimize side reactions .

Advanced: What computational methods predict biological targets?

- Molecular docking : Simulate interactions with receptors (e.g., dopamine D2 or serotonin receptors) .

- QSAR models : Corrogate substituent effects with activity data from analogs .

- Pharmacophore mapping : Identify critical binding motifs using software like Schrödinger or MOE.

Notes

- All synthetic and analytical protocols must comply with ethical and safety guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。